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Introduction

Aminopeptidase P (APP), a metalloenzyme, plays a crucial role in the regulation of various

physiological processes through its specific cleavage of the N-terminal amino acid from

peptides where the penultimate residue is proline. This enzymatic activity is vital in the

metabolism of bioactive peptides, including bradykinin and substance P. Consequently, the

modulation of APP activity is a significant area of interest in drug discovery and development

for conditions ranging from inflammation to cardiovascular diseases. The synthetic peptide,

Lys(Abz)-Pro-Pro-pNA, serves as an excellent chromogenic substrate for the continuous

monitoring of APP activity. Enzymatic cleavage of this substrate liberates p-nitroaniline (pNA), a

yellow chromophore that can be readily quantified by measuring the increase in absorbance at

approximately 405 nm. This application note describes a robust and high-throughput-

compatible experimental setup for measuring the release of pNA from Lys(Abz)-Pro-Pro-pNA,

providing a reliable method for screening potential APP inhibitors and activators.

Experimental Principles
The assay is based on the enzymatic hydrolysis of the amide bond between the proline and the

p-nitroaniline moiety in the Lys(Abz)-Pro-Pro-pNA substrate by aminopeptidase P. The

release of free pNA results in a measurable increase in light absorbance in the visible

spectrum. The rate of this absorbance change is directly proportional to the enzymatic activity

under the specified assay conditions.
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Experimental Protocols
Materials and Reagents

Substrate: H-Lys(Abz)-Pro-Pro-pNA

Enzyme: Purified Aminopeptidase P (e.g., from E. coli or rat)

Buffer: 50 mM Tris-HCl, pH 7.5

Activator (optional): Manganese(II) chloride (MnCl₂)

Inhibitor (for control): Ethylenediaminetetraacetic acid (EDTA) or 1,10-Phenanthroline

Solvent: Dimethyl sulfoxide (DMSO)

Microplate: 96-well, clear, flat-bottom

Instrumentation: Microplate reader capable of measuring absorbance at 405 nm and

maintaining a constant temperature.

Preparation of Reagents
Substrate Stock Solution (10 mM): Dissolve H-Lys(Abz)-Pro-Pro-pNA in DMSO to a final

concentration of 10 mM.[1] Store at -20°C.

Assay Buffer: Prepare a 50 mM Tris-HCl solution and adjust the pH to 7.5 at the desired

assay temperature.

Enzyme Working Solution: Dilute the purified aminopeptidase P in assay buffer to the

desired working concentration. The optimal concentration should be determined empirically

but can be guided by the enzyme's specific activity and the desired reaction rate.

Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired

final concentrations. It is recommended to test a range of substrate concentrations (e.g., 10

µM to 200 µM) to determine the optimal concentration for the specific experimental

conditions.
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Activator/Inhibitor Solutions: Prepare stock solutions of MnCl₂ (e.g., 10 mM) and EDTA or

1,10-phenanthroline (e.g., 100 mM) in deionized water.

Assay Procedure
Assay Plate Preparation: To each well of a 96-well microplate, add the components in the

following order:

Assay Buffer

Activator or Inhibitor solution (if applicable)

Enzyme Working Solution

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10

minutes to allow the enzyme to equilibrate.

Reaction Initiation: Initiate the enzymatic reaction by adding the Substrate Working Solution

to each well.

Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader.

[2] Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a

period of 15-30 minutes.[2]

Data Analysis
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction by plotting

absorbance versus time. The rate is the slope of the linear portion of this curve (ΔA/min).

Convert Absorbance to Molar Concentration: Use the Beer-Lambert law to convert the rate of

change in absorbance to the rate of pNA release in molar concentration per minute. The

formula is:

Rate (M/min) = (ΔA/min) / (ε × l)

Where:

ΔA/min is the rate of absorbance change per minute.
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ε is the molar extinction coefficient of p-nitroaniline at 405 nm (approximately 9,960

M⁻¹cm⁻¹).[3][4]

l is the path length of the light through the sample in cm (this is dependent on the

volume in the well and the microplate specifications).
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Parameter
Recommended
Value/Range

Notes

Substrate H-Lys(Abz)-Pro-Pro-pNA
A chromogenic substrate for

aminopeptidase P.

Enzyme Aminopeptidase P The enzyme being assayed.

Wavelength for Detection 405 nm

The absorbance maximum for

p-nitroaniline under typical

assay conditions.[2]

Assay Buffer 50 mM Tris-HCl, pH 7.5

A common buffer system for

this type of assay. HEPES

buffer can also be used.

Substrate Concentration 10 - 200 µM

The optimal concentration

should be determined

empirically. Starting with a

concentration near the Kₘ is

recommended if known.

Enzyme Concentration To be determined empirically

Should be sufficient to provide

a linear rate of pNA release

over the measurement period.

Assay Temperature 37°C

Can be adjusted based on the

specific enzyme's optimal

temperature.[2]

Assay Volume 100 - 200 µL
A typical volume for a 96-well

microplate assay.[2]

Molar Extinction Coefficient (ε)

of pNA
9,960 M⁻¹cm⁻¹ at 405 nm

This value is used to calculate

the concentration of pNA

released.[3][4] Note that this

can be dependent on the

solution composition.

Activator Mn²⁺ (e.g., 5 µM) Aminopeptidase P is a

metalloenzyme and its activity
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can be enhanced by divalent

cations like Mn²⁺.[5]

Inhibitors
EDTA, 1,10-phenanthroline,

Apstatin

Metal chelators like EDTA and

1,10-phenanthroline will inhibit

the enzyme. Apstatin is a

known potent inhibitor.[6]
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Caption: Enzymatic cleavage of Lys(Abz)-Pro-Pro-pNA and detection of pNA.
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Caption: Experimental workflow for the aminopeptidase P assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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